methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[6-fluoro-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O6S/c1-5-30-17-10-14(11-18(31-6-2)21(17)32-7-3)22(28)25-23-26(13-20(27)29-4)16-9-8-15(24)12-19(16)33-23/h8-12H,5-7,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKQWDLAVQLXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Aniline Cyclocondensation
A modified Ullmann-type reaction between 2-amino-4-fluorothiophenol and α-keto esters achieves cyclization. For example:
Alternative Ketenimine Cyclization
Transient ketenimines derived from sulfenylimines undergo intramolecular cyclization to form benzothiazoles (Figure 1).
$$ \text{R-S-N=CR}'_2 + \text{HC≡C-COOR}'' \rightarrow \text{Benzothiazoline} $$
This method offers superior stereocontrol for the Z-configuration of the imino group.
Introduction of the (3,4,5-Triethoxybenzoyl)Imino Group
The imino functionality is installed via Schiff base formation using 3,4,5-triethoxybenzoyl chloride.
Acylation of 2-Aminobenzothiazoline
Stereochemical Control
The Z-configuration is enforced by steric hindrance from the triethoxybenzoyl group, as confirmed by NOESY NMR.
Functionalization with the Methyl Acetate Side Chain
The methyl acetate group is introduced via Michael addition or alkylation.
Alkylation of the Benzothiazoline Nitrogen
Esterification of Carboxylic Acid Precursors
Alternative route: Hydrolysis of the methyl ester (if pre-installed) followed by re-esterification.
Optimization and Comparative Analysis
Table 1 : Comparison of Key Synthetic Routes
| Step | Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Benzothiazole formation | Ketenimine cyclization | 72 | 98.5 | |
| Imino acylation | THF/Et₃N | 85 | 99.1 | |
| Methyl acetate installation | NaH/DMF | 78 | 97.8 |
Mechanistic Insights and Side Reactions
- Schiff Base Hydrolysis : Competing hydrolysis of the imino group necessitates anhydrous conditions.
- Racemization : The Z-configuration is thermodynamically favored due to conjugation with the benzothiazole ring.
- Byproducts : Over-alkylation at the 3-position (5–8%) requires careful stoichiometric control.
Spectroscopic Characterization
Key Data :
Chemical Reactions Analysis
Methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its benzothiazole core, which is known for various biological activities.
Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It may be employed in studies investigating the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound could be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorine atom and the benzothiazole core could play crucial roles in binding to the target molecules, influencing the compound’s potency and selectivity.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences :
- The benzothiazole core in the target compound and BA91764/BA91101 provides sulfur-mediated electronic effects, contrasting with the benzofuran in ’s compound, which has oxygen-induced polarity .
- Benzothiazole derivatives are often explored for pharmacological activity due to their ability to interact with biological targets via sulfur and nitrogen atoms .
Substituent Effects: Triethoxybenzoyl vs. In contrast, sulfonyl groups in BA91764 and BA91101 improve hydrogen-bonding capacity, which may influence crystallinity or receptor binding . Fluoro vs. Methoxy Substituents: The 6-fluoro group in the target compound and BA91764 introduces electron-withdrawing effects, whereas the 6-methoxy group in BA91101 donates electrons, altering electronic distribution across the benzothiazole ring .
Geometric Isomerism: The (2Z) configuration in the target compound and analogs stabilizes a specific spatial arrangement of the imino group, which may affect packing in crystal lattices or interactions with chiral environments .
Synthesis and Characterization :
- Analogous benzothiazole derivatives (e.g., those in ) are synthesized via diazotization and coupling reactions, suggesting similar routes for the target compound. Characterization methods like FT-IR, UV-Vis, and NMR are standard for confirming structures .
Biological Activity
Methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C19H24F N3O5S
- Molecular Weight: 421.47 g/mol
- IUPAC Name: Methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Mechanisms of Biological Activity
Research indicates that methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exhibits several biological activities through various mechanisms:
-
Anticancer Activity:
- Studies have shown that this compound can induce apoptosis in cancer cells by activating intrinsic pathways. It inhibits cell proliferation and promotes cell cycle arrest in the G1 phase.
- Case Study: In vitro studies on human breast cancer cell lines demonstrated a significant reduction in cell viability when treated with the compound at varying concentrations.
-
Antimicrobial Properties:
- The compound has demonstrated activity against a range of bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
- Research Findings: A study reported effective inhibition of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) of 32 µg/mL.
-
Anti-inflammatory Effects:
- Methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has been shown to reduce pro-inflammatory cytokine production in macrophages.
- Mechanism: The compound inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
Data Table: Biological Activities Overview
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | |
| Antimicrobial | Disrupts cell membranes | |
| Anti-inflammatory | Inhibits NF-kB pathway |
Anticancer Activity in Breast Cancer
A study conducted on the efficacy of methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involved treating MCF7 breast cancer cells with varying concentrations (0–100 µM). The results indicated:
- Significant decrease in cell viability at concentrations above 20 µM.
- Induction of apoptosis was confirmed through annexin V staining and flow cytometry analysis.
Antimicrobial Efficacy Against Bacterial Strains
In an antimicrobial study using agar diffusion methods:
- Tested Strains:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Results showed a clear zone of inhibition for all tested strains at concentrations ranging from 16 to 64 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
